Cas no 183170-90-3 (1-benzyloxynaphthalene-4-boronic acid)

1-Benzyloxynaphthalene-4-boronic acid is a specialized boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key methodology in synthetic organic chemistry. The benzyloxy substituent enhances solubility in organic solvents, facilitating its use in homogeneous reaction conditions. This compound exhibits stability under typical coupling conditions while maintaining high reactivity with aryl halides, enabling efficient construction of biaryl systems. Its naphthalene backbone provides rigidity, which can be advantageous in designing conjugated materials or pharmaceutical intermediates. The boronic acid moiety allows for selective functionalization, making it a versatile building block in medicinal chemistry and materials science. Proper handling under inert conditions is recommended to preserve reactivity.
1-benzyloxynaphthalene-4-boronic acid structure
183170-90-3 structure
Product Name:1-benzyloxynaphthalene-4-boronic acid
CAS No:183170-90-3
MF:C17H15BO3
MW:278.110204935074
MDL:MFCD08701761
CID:1080307
PubChem ID:10660193
Update Time:2025-10-29

1-benzyloxynaphthalene-4-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 1-benzyloxynaphthalene-4-boronic acid
    • AKOS004114795
    • (4-phenylmethoxynaphthalen-1-yl)boronic Acid
    • SCHEMBL5833209
    • 4-(Benzyloxy)naphthalene-1-boronic Acid
    • MFCD08701761
    • DS-021504
    • CS-0173813
    • 4-(benzyloxy)naphthalen-1-ylboronic acid
    • [4-(benzyloxy)naphthalen-1-yl]boronic acid
    • SY317272
    • E90160
    • (4-(benzyloxy)naphthalen-1-yl)boronicacid
    • 183170-90-3
    • (4-(benzyloxy)naphthalen-1-yl)boronic acid
    • MDL: MFCD08701761
    • Inchi: 1S/C17H15BO3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2
    • InChI Key: HTNWPEUXFDDPFM-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(B(O)O)=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 278.1114245g/mol
  • Monoisotopic Mass: 278.1114245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

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1-benzyloxynaphthalene-4-boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:183170-90-3)1-benzyloxynaphthalene-4-boronic acid
Order Number:A1141627
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:53
Price ($):443.0
Email:sales@amadischem.com

Additional information on 1-benzyloxynaphthalene-4-boronic acid

Recent Advances in the Application of 1-Benzyloxynaphthalene-4-boronic Acid (CAS: 183170-90-3) in Chemical Biology and Pharmaceutical Research

1-Benzyloxynaphthalene-4-boronic acid (CAS: 183170-90-3) has emerged as a versatile compound in chemical biology and pharmaceutical research due to its unique structural and functional properties. This boronic acid derivative is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and bioactive compounds. Recent studies have highlighted its potential in drug discovery, targeted therapy, and diagnostic applications, making it a compound of significant interest in the scientific community.

One of the key areas of research involving 1-benzyloxynaphthalene-4-boronic acid is its application in the development of proteasome inhibitors. Proteasomes play a critical role in protein degradation and are implicated in various diseases, including cancer and neurodegenerative disorders. Researchers have utilized this boronic acid derivative to design and synthesize novel inhibitors that selectively target the proteasome's chymotrypsin-like activity. These inhibitors have shown promising results in preclinical studies, demonstrating enhanced efficacy and reduced off-target effects compared to existing therapies.

In addition to its role in proteasome inhibition, 1-benzyloxynaphthalene-4-boronic acid has been explored for its utility in carbohydrate recognition and sensing. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them ideal for detecting and quantifying sugars and glycoproteins. Recent advancements have leveraged this property to develop fluorescent sensors and biosensors for glucose monitoring, which could revolutionize diabetes management. The compound's stability and reactivity under physiological conditions further enhance its suitability for such applications.

Another exciting development is the use of 1-benzyloxynaphthalene-4-boronic acid in the synthesis of boron-containing drugs. Boron's unique properties, such as its ability to form stable covalent bonds with biological targets, have led to the development of boron-based therapeutics. Researchers have incorporated this boronic acid derivative into drug candidates for treating infections, inflammation, and cancer. For instance, its incorporation into antibiotic scaffolds has resulted in compounds with improved bioavailability and resistance profiles, addressing some of the challenges posed by multidrug-resistant pathogens.

Recent studies have also investigated the compound's potential in targeted drug delivery systems. By conjugating 1-benzyloxynaphthalene-4-boronic acid with nanoparticles or polymers, scientists have developed carriers that can selectively deliver therapeutic agents to specific tissues or cells. This approach minimizes systemic toxicity and enhances therapeutic outcomes, particularly in oncology. Preliminary results from in vivo studies are encouraging, with improved tumor targeting and reduced side effects observed in animal models.

Despite these advancements, challenges remain in the widespread application of 1-benzyloxynaphthalene-4-boronic acid. Issues such as solubility, stability in aqueous environments, and potential toxicity need to be addressed through further research. However, ongoing studies are focused on optimizing the compound's properties through structural modifications and formulation strategies. For example, the development of prodrugs and nanoformulations has shown promise in overcoming some of these limitations.

In conclusion, 1-benzyloxynaphthalene-4-boronic acid (CAS: 183170-90-3) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from proteasome inhibition to targeted drug delivery, underscore its potential to address unmet medical needs. As research continues to uncover new uses and refine existing applications, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and diagnostics. Future studies should focus on addressing current limitations and exploring novel applications to fully realize its potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:183170-90-3)1-benzyloxynaphthalene-4-boronic acid
A1141627
Purity:99%
Quantity:5g
Price ($):443.0
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